Product packaging for Imidazo[1,2-A]pyrimidin-5-OL(Cat. No.:CAS No. 55662-68-5)

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2371717
CAS No.: 55662-68-5
M. Wt: 135.126
InChI Key: UUHMFGQYTIQQIS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-5-ol (CAS Number: 58539-63-2) is a fused nitrogen-bridged heterocyclic compound with the molecular formula C6H5N3O, serving as a privileged scaffold in modern medicinal chemistry and organic synthesis . This core structure is of great interest for biological chemists due to its broad spectrum of pharmacological activities. Researchers are actively exploring its derivatives for applications such as antiviral , anti-inflammatory , and antimicrobial agents . The imidazo[1,2-a]pyrimidine scaffold is recognized as tremendously important in the pharmaceutical industry, with many preclinical drug candidates featuring this motif as a core unit . Recent investigative studies have highlighted the significant potential of imidazo[1,2-a]pyrimidine derivatives as effective entrance inhibitors for viruses, preventing infection of human cells by blocking key viral entry proteins . In the realm of inflammation and cancer research, novel derivatives have been designed and synthesized to act as potent and selective COX-2 (cyclooxygenase-2) inhibitors, showing promising results in both in vitro and in vivo evaluations . Furthermore, the structural resemblance of this heterocyclic system to purines has prompted extensive research to assess its therapeutic significance in influencing numerous cellular pathways . The compound serves as a versatile precursor for further functionalization, enabling the development of new chemosynthetic strategies and advanced drug candidates . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B2371717 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 55662-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
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Record name imidazo[1,2-a]pyrimidin-5-ol
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Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 5 Ol and Its Derivatives

Strategies for the Construction of the Imidazo[1,2-a]pyrimidine (B1208166) Core

The synthesis of the imidazo[1,2-a]pyrimidine nucleus is approached through several key strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. mdpi.com Several MCR strategies have been successfully applied to the synthesis of imidazo[1,2-a]pyrimidines.

One notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), which provides an efficient route to 3-aminoimidazo[1,2-a]pyrimidines. mdpi.combeilstein-journals.org This reaction typically involves the condensation of a 2-aminopyrimidine (B69317), an aldehyde, and an isocyanide. bio-conferences.orgthieme-connect.com The use of microwave irradiation and catalysts like scandium triflate or zeolite HY can further enhance the reaction efficiency and regioselectivity. bio-conferences.orgthieme-connect.com For instance, the reaction of 2-aminopyrimidine, an aldehyde, and trimethylsilylcyanide (TMSCN) in the presence of scandium triflate under microwave irradiation yields 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org

Another versatile MCR approach involves the reaction of 2-aminopyrimidines, aldehydes, and terminal alkynes, often catalyzed by copper salts. bio-conferences.org This three-component coupling provides a direct route to a variety of imidazo[1,2-a]pyrimidine derivatives. bio-conferences.org Furthermore, five-component cascade reactions have been developed for the synthesis of highly substituted imidazo[1,2-a]pyrimidines, demonstrating the high degree of molecular complexity that can be achieved through MCRs. nih.govresearchgate.netrsc.org These reactions often proceed through a sequence of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.netrsc.org

Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyrimidine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminopyrimidine, Aldehyde, IsocyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyrimidines mdpi.combio-conferences.org
2-Aminopyrimidine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyrimidine, Aldehyde, Terminal AlkyneCopper catalystImidazo[1,2-a]pyrimidines bio-conferences.org
Cyanoacetohydrazide, 4-Nitroacetophenone, Aldehyde, 1,1-Bis(methylthio)-2-nitroethylene, DiamineWater/EthanolHighly substituted imidazo[1,2-a]pyrimidines nih.govresearchgate.net
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate (B1210297)p-Toluenesulfonic acid, MicrowaveTri/tetrasubstituted imidazole-containing imidazo[1,2-a]pyrimidines nih.gov

Condensation Reactions Utilizing 2-Aminopyrimidines

The condensation of 2-aminopyrimidines with α-halocarbonyl compounds represents a classical and widely used method for the synthesis of the imidazo[1,2-a]pyrimidine core, often referred to as the Tschitschibabin reaction. bio-conferences.orgresearchgate.net This method involves the reaction of 2-aminopyrimidine with compounds like 2-bromoacetophenone. nih.gov The reaction can be performed under various conditions, including solvent-free with microwave irradiation and catalysis by basic alumina (B75360) (Al2O3). mdpi.com

Modifications to this approach have been developed to improve yields and expand the substrate scope. For instance, the use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) with sodium bicarbonate has been reported for the reaction of 2-aminopyrimidine with 1,1,3-trichloroacetone. derpharmachemica.com The traditional Hantzsch-type synthesis, a cyclo-condensation of α-functionalized carbonyl compounds with 2-aminopyrimidine, can be catalyzed by various agents such as neutral Al2O3, KI, K2CO3, and p-toluenesulfonic acid (PTSA). researchgate.net

Table 2: Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis

2-Aminopyrimidine ReactantCarbonyl CompoundCatalyst/ConditionsProductReference
2-Aminopyrimidine2-BromoacetophenoneBasic alumina (Al2O3), Microwave, Solvent-free2-Phenylimidazo[1,2-a]pyrimidine (B97590) nih.govmdpi.com
2-Aminopyrimidine1,1,3-TrichloroacetoneSodium bicarbonate, BMImBF42-(Dichloromethyl)imidazo[1,2-a]pyrimidine derpharmachemica.com
2-Aminopyrimidineα-Functionalized carbonylsNeutral Al2O3, KI, K2CO3, or PTSAImidazo[1,2-a]pyrimidines researchgate.net

Intramolecular Cyclization and Cycloisomerization Pathways

Intramolecular cyclization represents a key strategy for the formation of the imidazo[1,2-a]pyrimidine ring system. These reactions often involve the formation of a precursor that subsequently undergoes cyclization to yield the desired heterocyclic core.

A notable example is the synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives from 2-amino-3-alkynylpyrimidine-4(3H)-one and alkyl halides. researchgate.net This transformation proceeds through an intramolecular cycloisomerization followed by alkylation in the presence of an aqueous base. researchgate.net Another approach involves the tandem Michael addition and intramolecular cyclization of 2-aminopyridines with nitroolefin derivatives. bio-conferences.org

Furthermore, cascade reactions involving intramolecular cyclization have been developed. For instance, a regioselective cascade synthesis of N-fused imidazo (B10784944) heterocycles proceeds via a transition-metal catalyzed coupling of 2-aminobenzimidazole, aldehydes, and alkynes to form a propargylamine (B41283) intermediate. acs.org This intermediate then undergoes a 6-endo-dig cyclization through intramolecular N-H bond activation to yield highly functionalized imidazo[1,2-a]pyrimidines. acs.org Similarly, the synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydropyrido[1,2-a]pyrimidines can be achieved through a one-pot, three-component reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water, which involves an intramolecular cyclization step. koreascience.kr

Oxidative Coupling and Cross-Dehydrogenative Coupling (CDC) Strategies

Oxidative coupling and cross-dehydrogenative coupling (CDC) reactions have emerged as powerful and atom-economical methods for the formation of C-C and C-N bonds, and have been successfully applied to the synthesis of imidazo[1,2-a]pyrimidines.

A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines from the corresponding 2-arylacetaldehyde and azole-amine. acs.org This method involves a tandem reaction under mild conditions with air as the oxidant. acs.org The proposed mechanism involves the initial condensation of the amine and aldehyde, followed by reaction with Pd(II), deprotonation, intramolecular attack, and reductive elimination. acs.org

Copper-catalyzed aerobic oxidative coupling is another important strategy. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridines and acetophenones using a CuI catalyst and air as the oxidant. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type mechanism. organic-chemistry.org Similarly, new imidazo[1,2-a]-N-heterocycles with gem-difluoroalkyl side chains have been prepared through a copper(II) acetate-catalyzed aerobic oxidative amination of gem-difluoroenones with aminopyrimidines. beilstein-journals.org This reaction proceeds via a tandem Michael addition followed by an intramolecular oxidative amination. beilstein-journals.org

Cascade and Annulation Reactions for Complex Structures

Cascade and annulation reactions provide efficient pathways to complex imidazo[1,2-a]pyrimidine-based structures by forming multiple bonds in a single synthetic operation.

A five-component cascade reaction has been utilized for the synthesis of novel and highly substituted imidazo[1,2-a]pyrimidines. nih.govresearchgate.net This domino protocol involves a sequence of reactions including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org Another example is the Rh(III)-catalyzed regioselective C(sp2)–H alkylation of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds, followed by intramolecular annulation to afford diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives. rsc.org

Furthermore, an efficient regioselective cascade synthesis of N-fused imidazo heterocycles has been developed. acs.org This process involves a transition-metal (copper/silver) catalyzed coupling reaction between 2-aminobenzimidazole, aldehydes, and alkynes, leading to a propargylamine intermediate which then undergoes a 6-endo-dig cyclization. acs.org

Catalytic Systems in Imidazo[1,2-A]pyrimidin-5-OL Synthesis

A wide array of catalytic systems have been employed to facilitate the synthesis of imidazo[1,2-a]pyrimidines, including the derivatives of this compound. These catalysts play a crucial role in enhancing reaction rates, improving yields, and controlling selectivity.

Metal-Based Catalysts:

Palladium: Palladium catalysts, such as PdCl2, are effective in intramolecular cross-dehydrogenative coupling reactions for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org Palladium catalysis is also utilized in C-H activation strategies for intramolecular cyclization. rsc.org

Copper: Copper catalysts, including CuI, Cu(II) acetate, and CuBr, are widely used in various synthetic approaches. acs.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net They are particularly effective in aerobic oxidative coupling reactions, multicomponent reactions involving alkynes, and oxidative cyclizations. bio-conferences.orgacs.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net

Rhodium: Rh(III) catalysts have been employed in cascade reactions involving C-H activation and annulation for the synthesis of complex fused imidazo[1,2-a]pyridine (B132010) structures. rsc.org

Silver: Silver acetate (AgOAc) has been used in conjunction with palladium catalysis for intramolecular cyclization via C-H activation. rsc.org Silver is also used as a co-catalyst in some cascade reactions. acs.org

Zinc: Nano-ZnO and its modified forms, such as ZnO@SO3H@Tropine, have been reported as efficient and reusable catalysts for the synthesis of pyrimido[1,2-a]benzimidazoles. rsc.org

Iron: Iron catalysts have been utilized for the denitration reaction in the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org

Bismuth: Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) has been used as a catalyst in Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs. acs.org

Non-Metal-Based Catalysts and Promoters:

p-Toluenesulfonic acid (p-TsOH): This acid catalyst is effective in multicomponent reactions and condensation reactions. nih.govresearchgate.netacs.org

Zeolites: Zeolite HY has been found to be a novel and effective promoter for the microwave-assisted, solvent-free condensation of 2-aminopyrimidine with aldehydes and isonitriles. thieme-connect.com

Alumina (Al2O3): Neutral and basic alumina are used as catalysts in condensation reactions, particularly under microwave irradiation. bio-conferences.orgresearchgate.netmdpi.com

Iodine: A combination of flavin and iodine can catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

The choice of catalyst is critical and depends on the specific reaction pathway and desired product. The development of green and reusable catalytic systems, such as nano-catalysts, is an area of ongoing research. rsc.org

Transition Metal-Catalyzed Methodologies (e.g., Palladium, Copper, Gold, Iron Catalysis)

Transition metals play a pivotal role in modern organic synthesis by enabling bond formations that are otherwise difficult to achieve. Their application in synthesizing imidazo[1,2-a]pyrimidines has led to the development of highly efficient and general protocols.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. In the context of fused imidazole (B134444) synthesis, Pd(II)-catalyzed cyclization reactions represent a key strategy, although much of the literature focuses on the related imidazo[1,2-a]pyridine scaffold. beilstein-journals.org These methods often involve the formation of carbon-nitrogen bonds through intramolecular C-H amination or related pathways.

Copper Catalysis: Copper catalysts are perhaps the most extensively studied for the synthesis of this heterocyclic system due to their low cost and versatile reactivity. beilstein-journals.org Copper(I)-catalyzed one-pot procedures have been developed to synthesize imidazo[1,2-a]pyridines and pyrimidines from aminopyridines or aminopyrimidines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org This approach is noted for its broad substrate scope and operational simplicity. nih.gov Another efficient method involves a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous micellar medium, which is both efficient and environmentally sustainable. acs.org Furthermore, CuI-catalyzed aerobic oxidative synthesis from 2-aminopyrimidines and acetophenones has proven effective for creating a range of derivatives. organic-chemistry.org The regioselectivity of such reactions can be controlled, as demonstrated in the copper-catalyzed synthesis of iodo-substituted imidazo[1,2-a]pyridines using molecular iodine under aerobic conditions. researchgate.net

Gold Catalysis: Gold catalysis, particularly using gold nanoparticles, has emerged as a powerful tool for this synthesis. mdpi.comresearchgate.net Researchers have developed a green chemistry approach for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine using supported gold nanoparticles as a recyclable and highly active catalyst. mdpi.comresearchgate.net This method is lauded for its mild reaction conditions, high yields, and environmentally friendly nature. mdpi.com

Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green synthesis. Iron-catalyzed methods have been reported for the synthesis of related heterocyclic systems. For example, an iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org More complex structures like pyrimido[1,2-a]benzimidazoles have been synthesized via an iron-catalyzed [3 + 2 + 1] annulation reaction. acs.org Recently, an FeCl₃-catalyzed three-component coupling has been used for the 3-sulfonylmethylation of imidazo[1,2-α]pyridines. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Catalyst System Reactants Product Type Key Features Reference(s)
Cu(I) / Air 2-Aminopyrimidine, Nitroolefin Imidazo[1,2-a]pyrimidine One-pot, uses air as oxidant, general and suitable for various derivatives. nih.govorganic-chemistry.org
Gold Nanoparticles Aryl ketone, 2-Aminopyrimidine 2-Aryl-imidazo[1,2-a]pyrimidine Green solvent, high yields, recyclable catalyst. mdpi.comresearchgate.net
Cu(II)-Ascorbate Aldehyde, 2-Aminopyridine, Alkyne Imidazo[1,2-a]pyridine A³-coupling in aqueous micellar media, environmentally sustainable. acs.org
FeCl₃ Imidazo[1,2-α]pyridine, Sodium Sulfinate, DMA 3-Sulfonylmethyl imidazo[1,2-α]pyridine Three-component coupling, high yields, excellent functional group tolerance. researchgate.net

Organocatalysis and Metal-Free Synthetic Routes

The drive to avoid potential trace metal contamination in pharmaceutical compounds has spurred the development of organocatalytic and metal-free synthetic strategies. rsc.org These methods often rely on the use of small organic molecules or reagents to facilitate the desired transformations.

Elemental sulfur has been employed to promote oxidative cyclization reactions, allowing for the direct assembly of 2-aminopyridines and aldehydes into imidazo[1,2-a]pyridines under metal- and base-free conditions in a highly atom-economical fashion. rsc.org Similarly, Brønsted acidic ionic liquids have proven to be efficient and recyclable catalysts for the synthesis of benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidines under solvent-free conditions. rsc.org A number of catalyst-free approaches have also been successful, often relying on thermal or microwave activation to drive the condensation of starting materials like α-haloketones and 2-aminopyridines. scielo.brresearchgate.net An organocatalytic domino aza-Michael–Mannich reaction represents another metal-free pathway to the core structure. nih.gov The combination of flavin and iodine has been used as a coupled organocatalytic system for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. acs.org

Nanocatalysis and Heterogeneous Catalysis for Enhanced Efficiency

Nanocatalysts and heterogeneous catalysts offer significant advantages, including high catalytic activity due to large surface-to-volume ratios, enhanced stability, and ease of separation and recycling, which aligns with the principles of green chemistry. frontiersin.orgresearchgate.net

Gold nanoparticles have been used as an efficient and recoverable catalyst for the multicomponent synthesis of imidazo[1,2-a]pyrimidine derivatives under green conditions, affording high yields in short reaction times. researchgate.net Copper oxide nanoparticles have also been utilized to catalyze the synthesis of fused imidazo[1,2-a]pyrimidines under solvent-free conditions. researchgate.net

More complex heterogeneous systems include a magnetic nanocatalyst, NiFe₂O₄@MCM-41@IL/Pt(II), designed for the microwave-assisted, one-pot A³ coupling reaction to produce benzoimidazo[1,2-a]pyrimidines in water. frontiersin.org This catalyst is easily recovered using an external magnet. frontiersin.orgijcce.ac.ir Another example is the use of poly acrylic acid-supported layered double hydroxides (PAA-g-LDHs) as a highly active and reusable heterogeneous catalyst for the one-pot synthesis of benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidines under solvent-free conditions. elsevierpure.com

Modern Reaction Techniques and Principles

Alongside the development of new catalysts, modern reaction technologies and principles are being applied to the synthesis of imidazo[1,2-a]pyrimidines to accelerate reaction rates, improve yields, and reduce environmental impact.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours or days to mere minutes. nih.gov This technique has been successfully applied to the synthesis of this compound derivatives. A microwave-assisted approach for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from easily accessible reagents results in high yields. rsc.orgnih.gov The method's efficiency is highlighted by the significant reduction in reaction time compared to conventional heating methods. nih.gov One-pot, three-component condensation reactions to form pyrazole-clubbed imidazo[1,2-a]pyrimidine derivatives have also been efficiently carried out using microwave assistance, leading to excellent yields in short timeframes. rsc.org Many syntheses, including catalyst-free and nanocatalyzed reactions, benefit from microwave heating to improve efficiency. researchgate.netfrontiersin.orgbeilstein-journals.org

Solvent-Free and Green Chemistry Protocols

Green chemistry principles are increasingly integral to the design of synthetic routes for imidazo[1,2-a]pyrimidines. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and atom-economical reactions.

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, reducing waste and simplifying product purification. elsevierpure.com Several protocols for imidazo[1,2-a]pyrimidine and its analogues have been developed that proceed efficiently without any solvent, often in conjunction with microwave irradiation or grinding techniques. rsc.orgscielo.brresearchgate.netscispace.com For instance, a solvent- and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework proceeds under eco-friendly conditions. scispace.com When a solvent is necessary, the focus shifts to green alternatives like water or glycerol. frontiersin.orgresearchgate.net The use of air as a terminal oxidant in copper-catalyzed reactions is another green aspect, as it is abundant and produces water as the only byproduct. beilstein-journals.orgorganic-chemistry.org

Flow Chemistry Applications in Imidazo[1,2-a]pyrimidine Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages such as superior process control, enhanced safety, and ease of scalability. beilstein-journals.org This technology has been applied to the synthesis of imidazo[1,2-a]pyrimidine and related scaffolds.

An integrated continuous flow system has been used to synthesize polyfluoro-substituted benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine derivatives from alkynes with significantly reduced reaction times. nih.govacs.org The scalability of this method was demonstrated by a gram-scale synthesis, highlighting its potential for industrial applications. nih.gov Automated flow synthesis platforms have also been developed for the preparation of libraries of imidazo[1,2-a]pyridine derivatives, incorporating in-line purification to streamline the production of diverse compound collections. beilstein-journals.orgresearchgate.net These systems exemplify how modern engineering and chemical principles can be combined to create highly efficient and automated synthetic processes. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex heterocyclic molecules like this compound and its derivatives. The arrangement of substituents on the heterocyclic core profoundly influences the molecule's biological activity and physicochemical properties.

Regioselectivity

Regioselectivity in the context of imidazo[1,2-a]pyrimidine synthesis often refers to the specific placement of substituents at various positions on the bicyclic ring system during its formation or subsequent functionalization.

A notable example of regiocontrol is observed in the condensation reactions forming the pyrimidine (B1678525) ring. In the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, the reaction between 2-aminoimidazoles, β-ketoesters, and aldehydes proceeds with high regioselectivity, consistently yielding the 5-oxo isomer. rsc.org The regiochemical outcome of subsequent functionalization, such as alkylation or bromination of the resulting scaffold, has been unambiguously confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis. rsc.org

Patented methodologies also highlight the importance of regiocontrol. One such method describes the regiospecific synthesis of imidazo[1,2-a]pyrimidin-amines through an annulation reaction between β-ethoxy acrylamides and phosphorylated aminoimidazoles. wipo.int This process can be directed to furnish either 2-amino or 4-amino constitutional isomers with high regioselectivity (90:10 to 99:1), influenced by steering effects from the phosphorylated aminoimidazole reactant. wipo.int

The table below summarizes findings on the regioselective synthesis of related imidazo[1,2-a]pyrimidine derivatives.

Starting MaterialsReaction TypeProduct TypeRegioselectivitySource
2-Aminoimidazole, Ethyl acetoacetate, Aromatic aldehydeMicrowave-assisted three-component2-Aryl-imidazo[1,2-a]pyrimidin-5(8H)-oneHigh, yielding the 5-oxo isomer rsc.org
Phosphorylated aminoimidazoles, β-Ethoxy acrylamidesAnnulation reactionImidazo[1,2-a]pyrimidin-aminesHigh (90:10 - 99:1) for 2-amino vs. 4-amino isomers wipo.int
2-Aminopyridine, Arylelglyoxal, 4-HydroxypyranCascade three-component reactionImidazo[1,2-a]pyrimidine derivativesHigh bohrium.comnih.gov
Heterocyclic ketene (B1206846) aminals, Ethyl 3-benzoylacrylateAza-ene additions and cyclic-condensationImidazo[1,2-a]-pyridine derivativesHigh bohrium.comrsc.org

Stereoselectivity

Stereoselectivity becomes a critical consideration when a chiral center is present in the molecule. In the case of this compound derivatives, chirality can be introduced, for example, at the C7 position if it bears four different substituents.

The development of imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K inhibitors provides a clear example of the importance of stereochemistry. nih.govexlibrisgroup.com The design of this series was based on the finding that the (R)-enantiomer of a parent compound, TGX-221, was significantly more potent than the (S)-enantiomer. nih.gov This stereochemical preference guided the rational design and synthesis of the novel imidazo[1,2-a]pyrimidin-5(1H)-one series to optimize interaction with the target enzyme's binding site. nih.govull.es While the synthesis produced a racemic mixture, the understanding of stereochemical influence on activity is a key finding.

The table below details research where stereochemistry was a significant factor in the study of related imidazo-fused heterocycles.

Compound ClassChiral AspectMethod/FindingSignificanceSource
Imidazo[1,2-a]pyrimidin-5(1H)-onesChirality at C7Design based on the more potent (R)-enantiomer of a parent compound (TGX-221).Demonstrates the crucial role of stereochemistry for biological activity. nih.govexlibrisgroup.com
Imidazo[1,2-a]pyridine derivativesAxially chiral atropoisomersAsymmetric multicomponent reaction using a chiral phosphoric acid catalyst.Development of a method for atroposelective synthesis.N/A
Mannich bases of Imidazo[1,2-a]pyridineChiral center in side chainSynthesis of novel chiral Mannich bases and their separation using chiral stationary phases (CSPs).Successful resolution of enantiomers. bohrium.com

While direct asymmetric synthesis methods for this compound yielding high enantiomeric excess are not extensively documented in the provided context, the established importance of stereoisomerism in related active compounds underscores the need for developing such stereoselective synthetic routes. nih.govexlibrisgroup.com

Reaction Mechanisms and Comprehensive Reactivity Studies of Imidazo 1,2 a Pyrimidin 5 Ol Scaffolds

Elucidation of Reaction Pathways and Transition States

The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core can be achieved through various synthetic routes, each with distinct reaction pathways and transition states. While computational and mechanistic studies specifically for Imidazo[1,2-A]pyrimidin-5-OL are not extensively detailed in the reviewed literature, the general principles of imidazo[1,2-a]pyrimidine formation provide valuable insights.

One common pathway for the formation of related tetrahydroimidazo[1,2-a]pyrimidines involves the interaction of a 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. nih.gov The reaction is theorized to proceed through two potential initial steps: a Michael addition of the endocyclic nitrogen of the 2-aminoimidazole to the activated double bond of the imide (Pathway A1/B1) or the involvement of the exocyclic amino group in the initial nucleophilic attack (Pathway A2/B2). nih.gov Following the initial addition, a series of tandem recyclization steps occur. Experimental and analytical data, including HPLC-MS analysis, have confirmed that the reaction preferentially proceeds through pathways A1 and B1, leading to the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides and N-aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides, respectively. nih.gov

The formation of the imidazo[1,2-a]pyrimidine ring system can also be achieved through intramolecular cycloisomerization. For instance, 2-amino-3-alkynylpyrimidin-4(3H)-one derivatives can undergo intramolecular cycloisomerization in the presence of an aqueous base to yield imidazo[1,2-a]pyrimidin-5(1H)-one derivatives.

Computational studies, such as those employing density functional theory (DFT), have been utilized to investigate the electronic structure and reactivity of imidazo[1,2-a]pyrimidine derivatives. nih.gov Molecular Electrostatic Potential (MEP) analysis helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. Such studies are instrumental in predicting reaction pathways and understanding the stability of intermediates and transition states.

Mechanistic Investigations of Functional Group Transformations

The functionalization of the imidazo[1,2-a]pyrimidine core is crucial for modulating its physicochemical and pharmacological properties. Mechanistic studies of these transformations provide a deeper understanding of the scaffold's reactivity.

A key transformation is the introduction of a nitroso group at the C3 position, which can then be reduced to an amino group. The direct nitrosation of 2-phenylimidazo[1,2-a]pyrimidine (B97590) with sodium nitrite (B80452) yields the 3-nitroso derivative. nih.gov This electrophilic substitution reaction is followed by a reduction step to produce the corresponding 3-amino-2-phenylimidazo[1,2-a]pyrimidine. nih.gov This amino group can then serve as a handle for further derivatization, such as the formation of Schiff bases by condensation with various aldehydes. nih.gov

The synthesis of chalcone (B49325) derivatives bearing the imidazo[1,2-a]pyrimidine moiety involves a Claisen-Schmidt condensation. This reaction entails the condensation of an appropriate acetophenone (B1666503) with an aldehyde in the presence of a base.

Advanced Functionalization Strategies for this compound Derivatives

The imidazo[1,2-a]pyrimidine ring system is generally susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system. For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack is predicted to occur preferentially at the C3 position of the five-membered ring. stackexchange.com This preference is attributed to the greater stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com It is reasonable to extrapolate this trend to the this compound scaffold, suggesting that the C3 position would be the most likely site for electrophilic substitution.

Common electrophilic substitution reactions include nitrosation, as mentioned previously, and halogenation. For instance, bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been reported.

Information regarding nucleophilic substitution reactions on the this compound core is less prevalent in the literature. However, the pyrimidine (B1678525) ring is generally considered electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon quaternization.

The imidazo[1,2-a]pyrimidine moiety is known to be susceptible to oxidation, particularly by aldehyde oxidase (AO). researchgate.netnih.gov This metabolic pathway can lead to rapid clearance of drugs containing this scaffold. The most probable site of AO-mediated oxidation has been identified, and strategies to mitigate this have been developed. nih.gov These strategies include:

Altering the heterocycle: Modifying the core heterocyclic structure can reduce its susceptibility to oxidation.

Blocking the reactive site: Introducing substituents at the site of oxidation can sterically hinder the interaction with the enzyme.

Modifying electronic properties: The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) and morpholino, on the imidazo[1,2-a]pyrimidine core has been shown to block AO oxidation. researchgate.net Conversely, electron-withdrawing groups (EWGs) may not completely prevent oxidation but can improve metabolic stability. researchgate.net

Saturation of the 6-membered ring: Reducing the aromaticity of the pyrimidine ring by partial saturation can also block AO-mediated oxidation. researchgate.net

Regarding reduction processes, the partial reduction of the imidazole (B134444) ring of an imidazo[1,2-a]pyrimidine has been reported. dergipark.org.tr This suggests that under certain conditions, the five-membered ring can be selectively reduced.

The imidazo[1,2-a]pyrimidine scaffold is a versatile platform for the generation of analog libraries for drug discovery. Various synthetic strategies have been employed to create diverse sets of derivatives.

Microwave-assisted synthesis has been utilized for the efficient, solvent-free condensation of 2-aminopyrimidine (B69317) with various 2-bromoarylketones to produce a library of imidazo[1,2-a]pyrimidine derivatives. mdpi.com This method offers advantages in terms of reduced reaction times and improved yields.

The synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives has also been achieved through microwave-assisted heating. semanticscholar.org The resulting imines can be subsequently reduced to the corresponding amines, providing two distinct classes of compounds from a common intermediate.

Furthermore, the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been functionalized through Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl and heteroaryl substituents at the 5-position. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the appended ring system.

The generation of libraries of imidazo[1,2-a]pyrimidin-5(1H)-ones has been instrumental in the discovery of selective inhibitors of phosphatidylinositol 3-kinase (PI3K) beta. nih.gov These libraries were rationally designed based on docking models, highlighting the synergy between computational chemistry and synthetic library generation.

Table of Research Findings

Reaction Type Substrate Reagents/Conditions Product Key Findings
Cyclocondensation2-aminoimidazole and N-substituted maleimidesVarious solvents (e.g., iPrOH), AcONaN-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamidesReaction proceeds via Michael addition followed by tandem recyclization. nih.gov
Electrophilic Nitrosation2-phenylimidazo[1,2-a]pyrimidineSodium nitrite3-nitroso-2-phenylimidazo[1,2-a]pyrimidineProvides a key intermediate for further functionalization. nih.gov
OxidationImidazo[1,2-a]pyrimidine coreAldehyde Oxidase (AO)Oxidized metabolitesCan be blocked by introducing EDGs or saturating the pyrimidine ring. researchgate.net
Microwave-assisted Condensation2-aminopyrimidine and 2-bromoarylketonesAl2O3, microwave irradiationImidazo[1,2-a]pyrimidine derivativesEfficient and solvent-free method for library synthesis. mdpi.com
Suzuki-Miyaura Coupling5-iodocystosine followed by cyclizationAryl/heteroaryl boronic acids, Pd catalystAryl/heteroaryl substituted imidazo[1,2-c]pyrimidin-5(6H)-onesAllows for diverse substitution at the 5-position. nih.gov

Computational and Theoretical Research on Imidazo 1,2 a Pyrimidin 5 Ol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine optimized molecular structures and reactive sites. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, reactivity, and stability of molecules. nih.govnih.gov In the study of Imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations are employed to obtain the most stable ground state geometry and to understand the relationship between molecular structure and reactivity. nih.gov

Key parameters derived from DFT studies that help in assessing reactivity and stability include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Lower hardness values are associated with higher reactivity. nih.gov

Global Softness (σ): The reciprocal of global hardness, with higher softness values indicating greater reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

For the broader class of Imidazo[1,2-a]pyrimidine derivatives, FMO analysis has been instrumental in correlating their electronic properties with their biological activity. nih.gov However, specific HOMO, LUMO, and energy gap values for Imidazo[1,2-A]pyrimidin-5-OL are not detailed in the available research.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. It visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

MEP analysis of Imidazo[1,2-a]pyrimidine derivatives helps in predicting their non-covalent interactions, such as hydrogen bonding, which are crucial for their biological function. nih.gov Specific MEP maps and detailed interaction predictions for this compound are not available in the provided search results.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.gov This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates. dergipark.org.trresearchgate.net For Imidazo[1,2-a]pyrimidine derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, helping to elucidate their mechanism of action. nih.govnih.gov

Key aspects of molecular docking studies include:

Binding Affinity/Energy: A score that estimates the strength of the interaction between the ligand and the target. More negative values typically indicate stronger binding.

Binding Pose: The predicted conformation and orientation of the ligand within the active site of the target.

Key Interactions: Identification of specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target. nih.gov

While molecular docking has been applied to a range of Imidazo[1,2-a]pyrimidine compounds, specific studies detailing the ligand-target interactions of this compound are not found in the reviewed literature.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net In the context of drug design, MD simulations can provide a more dynamic and realistic picture of ligand-target interactions compared to static docking studies. semanticscholar.org These simulations can be used for:

Conformational Analysis: To explore the different shapes (conformations) a molecule can adopt and their relative stabilities.

Binding Affinity Calculation: To provide more accurate estimations of the binding free energy between a ligand and its target.

Stability of Ligand-Target Complex: To assess the stability of the docked pose over time.

MD simulations have been used to study the conformational behavior and binding affinity of various ligands with their protein targets. researchgate.net However, there is no specific information available from the search results on molecular dynamics simulations being conducted for this compound.

In Silico Prediction of Pharmacological Profiles and Selectivity

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. These predictions help in identifying candidates with favorable drug-like characteristics. For various Imidazo[1,2-a]pyrimidine derivatives, computational analyses have consistently shown promising profiles. nih.gov

Studies have demonstrated that many derivatives within this class adhere to established drug-likeness rules such as Lipinski's Rule of Five, as well as Veber's and Egan's rules. mdpi.com This compliance suggests good potential for oral bioavailability. Furthermore, ADMET predictions for new series of these compounds have indicated favorable characteristics, such as high human intestinal absorption and good blood-brain barrier penetration. mdpi.com Toxicity predictions have also been encouraging, with many derivatives predicted to be non-carcinogenic and non-hepatotoxic. mdpi.com For instance, a study on Imidazo[1,2-a]pyrimidine Schiff base derivatives showed promising drug-like characteristics through in silico ADMET and drug-likeness predictions. nih.govnih.gov

The selectivity of these compounds is often explored through their interaction with specific biological targets. For example, some derivatives show functional selectivity for certain subtypes of γ-Aminobutyric acid (GABA) A receptors. dergipark.org.tr Computational tools help in predicting these interactions and understanding the structural features that govern selectivity, thereby guiding the design of more specific and effective drug candidates.

Table 1: Summary of In Silico ADMET Predictions for Selected Imidazo[1,2-a]pyrimidine Derivatives

ParameterPredicted OutcomeSignificanceReference
Drug-LikenessCompliance with Lipinski's, Veber's, and Egan's rulesIndicates good potential for oral bioavailability and drug-like properties. mdpi.com
AbsorptionHigh Human Intestinal Absorption (HIA)Suggests efficient absorption from the gastrointestinal tract. mdpi.com
DistributionGood Blood-Brain Barrier (BBB) penetrationIndicates potential for activity in the central nervous system. mdpi.com
MetabolismInhibition of Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2D6)Predicts potential for drug-drug interactions. mdpi.com
ToxicityPredicted to be non-hepatotoxic and non-carcinogenicSuggests a favorable safety profile. mdpi.com

Computational Approaches in Structure-Based Drug Design

Structure-based drug design relies on the three-dimensional structure of biological targets to design and optimize new drugs. Molecular docking is a primary tool in this approach, used to predict the binding modes and affinities of small molecules to their protein targets. nih.gov

This technique has been widely applied to Imidazo[1,2-a]pyrimidine derivatives to explore their therapeutic potential. For example, in the context of COVID-19 research, molecular docking studies were performed on a series of novel Imidazo[1,2-a]pyrimidine Schiff base derivatives against key SARS-CoV-2 proteins. nih.gov These studies targeted the human angiotensin-converting enzyme 2 (hACE2) and the spike protein's receptor-binding domain. nih.govnih.gov The results were promising, with the top-scoring compound showing a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govnih.gov These affinities were comparable or superior to reference inhibitors, suggesting that these compounds could act as effective viral entry inhibitors. nih.govnih.gov

In another study focused on antimicrobial agents, molecular docking simulations were used to investigate the binding modes of Imidazo[1,2-a]pyrimidine derivatives with microbial protein targets. mdpi.com The results indicated that the most active compounds had favorable binding modes and high affinity for the target's binding site. mdpi.comnih.gov Similarly, for a related scaffold, Imidazo[1,2-a]pyridine (B132010), structure-based design techniques led to the identification of potent inhibitors of Nek2, a kinase involved in cancer, with IC50 values in the low nanomolar range. nih.gov

These computational approaches enable the rapid screening of compound libraries and provide insights into structure-activity relationships (SAR). nih.gov By understanding the specific interactions between the ligand and the protein's active site, researchers can rationally design modifications to the Imidazo[1,2-a]pyrimidine scaffold to enhance potency and selectivity. nih.gov

Table 2: Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives Against Various Targets

Derivative TypeTarget ProteinBinding Affinity (kcal/mol)Key InteractionsTherapeutic AreaReference
Schiff Base DerivativehACE2 (SARS-CoV-2)-9.1Not specifiedAntiviral (COVID-19) nih.govnih.gov
Schiff Base DerivativeSpike Protein (SARS-CoV-2)-7.3Not specifiedAntiviral (COVID-19) nih.govnih.gov
Various DerivativesAntimicrobial TargetsHigh affinity (specific values not detailed)Good binding modes within the active siteAntimicrobial mdpi.comnih.gov
Imidazo[1,2-a]pyridine DerivativeOxidoreductase (Breast Cancer)-9.207Interactions with His 222, Tyr 216, Lys 270Anticancer researchgate.net

Biological and Pharmacological Research on Imidazo 1,2 a Pyrimidin 5 Ol Derivatives

Investigation of Diverse Biological Activities of Imidazo[1,2-a]pyrimidines

The unique structural features of the imidazo[1,2-a]pyrimidine (B1208166) nucleus have prompted extensive investigation into its biological activities. Researchers have synthesized and evaluated a multitude of derivatives, revealing a wide spectrum of pharmacological effects that position this scaffold as a promising starting point for the development of novel therapeutic agents.

Anticancer and Cytotoxic Activities in Various Cell Lines

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.

A number of studies have reported the in vitro anticancer activity of these derivatives. For instance, certain benzo bohrium.comimidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxicity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines nih.govuantwerpen.be. Similarly, novel imidazo[1,2-a]pyridine (B132010) derivatives have shown antiproliferative activity against human non-small cell lung cancer (A549), rat glioma (C6), MCF-7, and HepG2 tumor cells nih.gov.

Further research has highlighted the efficacy of specific derivatives against various cancer types. For example, novel imidazo[1,2-a]pyridine compounds have been shown to have a strong cytotoxic impact on the HCC1937 breast cancer cell line, with IC50 values in the micromolar range acs.org. The mechanism of action for some of these compounds involves the induction of the extrinsic apoptosis pathway and cell cycle arrest acs.org. Additionally, imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives have shown potent inhibitory effects on the growth of HeLa (cervical cancer) and MCF-7 cell lines, with some compounds being more potent than the standard drug cisplatin (B142131) .

The table below summarizes the cytotoxic activity of selected Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937Breast Cancer45 acs.org
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937Breast Cancer47.7 acs.org
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937Breast Cancer79.6 acs.org
Imidazo[1,2-a]pyridine-based 1,2,3-triazole (9d)HeLaCervical CancerMore potent than cisplatin
Imidazo[1,2-a]pyridine-based 1,2,3-triazole (9d)MCF-7Breast CancerMore potent than cisplatin
Imidazo (B10784944) pyrimidine (B1678525) derivative (26c)HCC827Lung Cancer0.0294 researchgate.net
Imidazo pyrimidine derivative (27a)--0.0503 researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The imidazo[1,2-a]pyrimidine scaffold has been a source of compounds with significant antimicrobial properties, demonstrating activity against a variety of pathogenic bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity:

Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their antibacterial and antifungal activities. A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were found to exhibit in vitro antimicrobial activity against a variety of microorganisms nih.gov. For instance, 5-n-octylaminoimidazo[1,2-a]pyrimidine showed significant activity against all tested microorganisms nih.gov.

The antimicrobial activity of these compounds has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. In one study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated against 13 microorganisms, including Gram-positive and Gram-negative bacteria, and pathogenic fungi. The majority of the compounds exhibited good antimicrobial activity, with the presence of a halogen (Cl) or a methyl substituent in the para position on the imidazo[1,2-a]pyrimidine rings augmenting the activity threefold nih.gov.

The table below presents the antimicrobial activity of selected Imidazo[1,2-a]pyrimidine derivatives.

Compound TypeMicroorganismActivityMeasurementValue (mg/mL)Reference
Imidazo[1,2-a]pyrimidine chalcone (B49325) derivativesEscherichia coliAntibacterial-- acs.org
Imidazo[1,2-a]pyrimidine chalcone derivativesPseudomonas aeruginosaAntibacterial-- acs.org
Imidazo[1,2-a]pyrimidine chalcone derivativesStaphylococcus aureusAntibacterial-- acs.org
Imidazo[1,2-a]pyrimidine chalcone derivativesStreptococcus pyogenesAntibacterial-- acs.org
Imidazo[1,2-c] pyrimidine derivative (5f)Staphylococcus aureusAntibacterial% Inhibition87.5 bohrium.com
Imidazo[1,2-c] pyrimidine derivative (5f)Bacillus subtilisAntibacterial% Inhibition82.61 bohrium.com
Imidazo[1,2-c] pyrimidine derivative (5f)Pseudomonas aeruginosaAntibacterial% Inhibition78.26 bohrium.com
Imidazo[1,2-c] pyrimidine derivative (5f)Escherichia coliAntibacterial% Inhibition64 bohrium.com
Imidazo[1,2-c] pyrimidine derivative (5b)Candida albicansAntifungal% Inhibition70.37 bohrium.com
Imidazo[1,2-c] pyrimidine derivative (5b)Aspergillus flavusAntifungal% Inhibition52 bohrium.com

Antiviral Activity:

The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has also been explored. Some derivatives have been investigated for their potential to inhibit the entry of SARS-CoV-2 into human cells by targeting the hACE2 receptor and the spike protein uantwerpen.be. Furthermore, the broad-spectrum antiviral properties of this scaffold have been noted, with potential efficacy against other viruses such as HIV and hepatitis C uantwerpen.be.

Anti-inflammatory and Immunomodulatory Potentials

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated promising anti-inflammatory and immunomodulatory activities in various in vitro and in vivo models. These compounds have been shown to modulate the function of immune cells and inhibit the production of key inflammatory mediators.

A study on a series of six imidazo[1,2-a]pyrimidine (IP) derivatives revealed their ability to inhibit human neutrophil degranulation with IC50 values in the micromolar range nih.gov. Some of these derivatives also decreased superoxide (B77818) generation. In lipopolysaccharide (LPS)-stimulated macrophages, certain IPs inhibited the production of nitrite (B80452), a proxy for nitric oxide, and moderately reduced the generation of prostaglandin (B15479496) E2 (PGE2) nih.gov. In an in vivo mouse air pouch model, these compounds were able to inhibit leukocyte migration and the levels of leukotriene B4 (LTB4) in the inflammatory exudate nih.gov.

Furthermore, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation bohrium.comnih.govdergipark.org.tr. The most active of these derivatives exhibited IC50 values for COX-2 inhibition comparable to the well-known anti-inflammatory drug celecoxib (B62257) nih.govdergipark.org.tr. These compounds also demonstrated immunomodulatory potential by down-regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 cells bohrium.comnih.gov.

The table below summarizes the anti-inflammatory and immunomodulatory activities of selected Imidazo[1,2-a]pyrimidine and related derivatives.

Compound TypeTarget/AssayEffectIC50/Inhibition %Reference
Imidazo[1,2-a]pyrimidine derivatives (IP-1, IP-2, IP-5)Superoxide generation in neutrophilsInhibition- nih.gov
Imidazo[1,2-a]pyrimidine derivatives (IP-4, IP-6)Nitrite production in macrophagesInhibition- nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (8)COX-2 InhibitionInhibition5.68 µM nih.govdergipark.org.tr
Pyrazolo[1,5-a]pyrimidine derivative (13)COX-2 InhibitionInhibition3.37 µM nih.govdergipark.org.tr
Pyrazolo[1,5-a]pyrimidine derivative (8)IL-6 level in RAW264.7 cellsDecrease65.8% bohrium.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative (13)IL-6 level in RAW264.7 cellsDecrease70.3% bohrium.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative (8)TNF-α level in RAW264.7 cellsDecrease63.1% bohrium.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative (13)TNF-α level in RAW264.7 cellsDecrease59.2% bohrium.comnih.gov
Benzo bohrium.comimidazo[1,2-a]pyrimidine derivative (5a)COX-2 InhibitionInhibition0.05 µM rsc.org

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Anticonvulsant, GABA Receptor Modulation)

The imidazo[1,2-a]pyrimidine scaffold has been a focus of research for its potential to modulate the central nervous system, with derivatives exhibiting anxiolytic, anticonvulsant, and sedative-hypnotic properties. A primary mechanism underlying these effects is the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the CNS.

Several imidazo[1,2-a]pyrimidine derivatives have been identified as high-affinity agonists at the benzodiazepine (B76468) binding site of the GABAA receptor nih.govresearchgate.net. Notably, some of these compounds have shown functional selectivity for the α2 and α3 subtypes of the GABAA receptor, which are believed to be responsible for the anxiolytic effects of benzodiazepines with a reduced sedative and muscle-relaxant side-effect profile nih.govresearchgate.net. For example, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have demonstrated anxiolytic effects in animal models of anxiety with minimal sedation researchgate.net.

The anticonvulsant activity of this class of compounds has also been reported. For instance, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been shown to provide robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in mice nih.gov. Furthermore, in silico ADME analysis of some imidazo[1,2-a]pyrimidine derivatives has suggested their potential as antiepileptic agents .

The table below summarizes the CNS activity of selected Imidazo[1,2-a]pyrimidine and related derivatives.

Compound TypeActivityTarget/ModelKey FindingsReference
Imidazo[1,2-a]pyrimidinesGABAA receptor modulationα2/α3 subtype selective agonistsPotential for anxiolytic effects with reduced sedation nih.govresearchgate.net
7-trifluoromethylimidazopyrimidine (14g)AnxiolyticAnimal models of anxietyAnxiolytic with minimal sedation researchgate.net
7-propan-2-olimidazopyrimidine (14k)AnxiolyticAnimal models of anxietyAnxiolytic with minimal sedation researchgate.net
Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidinesAnticonvulsantCorneal kindling and PTZ models in miceRobust seizure protection nih.gov
Pyrimidine-based derivativesAnticonvulsantPTZ and MES testsElevation of GABA, norepinephrine, dopamine, and serotonin (B10506) levels bio-conferences.org

Enzyme Inhibition Profiles (e.g., DPP-4, PI3K, HDAC, Kinases)

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of a variety of enzymes, highlighting their potential for the treatment of diseases such as cancer, diabetes, and inflammatory disorders.

Kinase Inhibition: A significant area of research has focused on the inhibition of various kinases. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, which is implicated in several cancers bio-conferences.org. Some of these molecules exhibited excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells bio-conferences.org.

Furthermore, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer mdpi.com. One such compound, compound 42, demonstrated excellent inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR mdpi.com. Imidazo[1,2-b]pyridazines have also been explored as inhibitors of DYRK kinases, with some compounds showing potent cellular inhibition of DYRK1A uantwerpen.bersc.org. Additionally, dihydrobenzo bohrium.comimidazo[1,2-a]pyrimidine-4-ones have been identified as a novel class of inhibitors for protein kinase CK2 nih.gov.

DPP-4 Inhibition: In the context of type 2 diabetes, imidazo[1,2-a]pyridine derivatives have been designed as novel inhibitors of dipeptidyl peptidase-4 (DPP-4) researchgate.net. Compound 5d, with a 2,4-dichlorophenyl group at the 2-position, was identified as a potent and selective DPP-4 inhibitor with an IC50 of 0.13 µM researchgate.net.

Other Enzyme Inhibition: The inhibitory potential of this scaffold extends to other enzymes as well. For example, imidazo[1,2-a]pyrazine derivative 7 was identified as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway, with an IC50 value of 5.70 or 9.68 nM dergipark.org.tr.

The table below summarizes the enzyme inhibition profiles of selected Imidazo[1,2-a]pyrimidine and related derivatives.

Compound TypeEnzyme TargetIC50Therapeutic AreaReference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativec-KIT (V654A)Nanomolar rangeCancer bio-conferences.org
Imidazo[1,2-a]pyrazine derivative (42)PI3Kα0.06 nMCancer mdpi.com
Imidazo[1,2-a]pyrazine derivative (42)mTOR3.12 nMCancer mdpi.com
Imidazo[1,2-a]pyridine derivative (5d)DPP-40.13 µMType 2 Diabetes researchgate.net
Imidazo[1,2-a]pyrazine derivative (7)ENPP15.70 or 9.68 nMCancer Immunotherapy dergipark.org.tr
Dihydrobenzo bohrium.comimidazo[1,2-a]pyrimidine-4-one (1)CK22.5 - 7.5 µMCancer, etc. nih.gov
Imidazo[1,2-b]pyridazine derivative (17)DYRK1APotent cellular inhibitorCancer, Type 2 Diabetes, Neurological disorders uantwerpen.bersc.org

Other Therapeutic Applications (e.g., Antiprotozoal, Antidiabetic, Antiulcer)

Beyond the aforementioned activities, the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to other important areas, including the treatment of protozoal infections, diabetes, and ulcers.

Antiprotozoal Activity: Synthetic derivatives of 2-aryl-3-hydroxymethylimidazo[1,2-a]pyrimidines have demonstrated in vitro activity against the protozoan parasite Giardia lamblia nih.gov. Notably, the 3-hydroxymethyl-4-fluorophenylimidazo[1,2-a]pyrimidine derivative (2c) and the corresponding p-tolyl substituted derivative (2d) showed the best anti-Giardia activity, with effectiveness at a concentration similar to the reference drug albendazole (B1665689) nih.gov. Furthermore, imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated as antikinetoplastid agents, showing activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum uantwerpen.be.

Antidiabetic Activity: The pyrimidine scaffold is a component of several commercial antidiabetic drugs, and research has explored the potential of fused pyrimidine derivatives as antidiabetic agents mdpi.comresearchgate.net. The mechanism of action for some of these compounds involves the inhibition of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption nih.gov. While specific studies on Imidazo[1,2-a]pyrimidin-5-ol derivatives are emerging, the broader class of pyrimidine derivatives shows promise in this therapeutic area.

Antiulcer Activity: A novel class of antiulcer agents based on the substituted imidazo[1,2-a]pyridine scaffold has been described nih.gov. These compounds exhibit both gastric antisecretory and cytoprotective properties. Their mechanism of action is suggested to involve the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump nih.gov. Structure-activity relationship studies led to the identification of SCH 28080 as a potent antiulcer agent nih.gov. Further studies on imidazo[1,2-alpha]pyridinyl-2-alkylaminobenzoxazoles and their tetrahydro derivatives have also shown potent anti-stress ulcer activity in rats, with some compounds being more active than reference drugs like cimetidine (B194882) and ranitidine (B14927) nih.gov.

The table below summarizes other therapeutic applications of selected Imidazo[1,2-a]pyrimidine and related derivatives.

Compound TypeTherapeutic ApplicationTarget/OrganismKey FindingsReference
2-aryl-3-hydroxymethylimidazo[1,2-a]pyrimidine (2c)AntiprotozoalGiardia lambliaIC50 similar to albendazole nih.gov
2-aryl-3-hydroxymethylimidazo[1,2-a]pyrimidine (2d)AntiprotozoalGiardia lambliaIC50 similar to albendazole nih.gov
Imidazo[1,2-a]pyridine-chalcone conjugate (7f)AntikinetoplastidTrypanosoma cruziIC50 = 8.5 µM uantwerpen.be
Imidazo[1,2-a]pyridine-chalcone conjugate (7f)AntikinetoplastidTrypanosoma brucei bruceiIC50 = 1.35 µM uantwerpen.be
Substituted imidazo[1,2-a]pyridine (SCH 28080)AntiulcerH+/K+-ATPaseGastric antisecretory and cytoprotective properties nih.gov
Imidazo[1,2-alpha]pyridinylbenzoxazolesAntiulcerStress ulcer model in ratsMore active than cimetidine and ranitidine nih.gov
Pyrimidine derivativesAntidiabeticα-amylase and α-glucosidaseInhibition of enzymes involved in glucose absorption researchgate.netnih.gov

Mechanisms of Action at the Molecular and Cellular Level

The biological and pharmacological activities of Imidazo[1,2-a]pyrimidine derivatives are rooted in their diverse interactions at the molecular and cellular levels. These compounds have been shown to engage with a variety of biological targets, leading to the modulation of critical intracellular signaling pathways.

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated inhibitory activity against a wide array of biological targets, establishing them as a versatile class of compounds in medicinal chemistry. Research has identified their interactions with several key enzymes and proteins implicated in various diseases.

One of the prominent targets is the Phosphoinositide 3-kinase (PI3K) enzyme . A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the PI3K-beta isoform. nih.gov Similarly, imidazo[1,2-a]pyrazines, a related scaffold, have also been identified as novel PI3K inhibitors. nih.gov Some derivatives exhibit potent dual inhibitory activity against both PI3K and mTOR (mammalian target of rapamycin), key components of the PI3K-Akt-mTOR signaling pathway. drugbank.com

Another significant area of activity is the inhibition of cyclooxygenase-2 (COX-2) . A series of novel 2,4-diphenylbenzo nih.govdrugbank.comimidazo[1,2-a]pyrimidine derivatives were designed and evaluated, with some compounds showing a high potency and selectivity for COX-2 inhibition, even more so than the reference drug celecoxib. nih.gov

In the realm of immunology and oncology, certain imidazo[1,2-c]pyrimidine (B1242154) derivatives have been found to potently inhibit Syk family kinases , specifically Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are crucial in B-cell and T-cell activation. nih.gov

The versatility of this chemical scaffold extends to other target classes as well. Imidazo[1,2-a]pyrimidines are known to be ligands for the GABAA receptor benzodiazepine binding site . dergipark.org.tr Additionally, derivatives have been investigated as potential dual inhibitors of Aurora-A kinase and Kinesin spindle protein (KSP) . dergipark.org.tr For infectious diseases, some derivatives show promise by targeting microbial enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) , an essential enzyme in fungal cell membrane biosynthesis. nih.gov More recently, their potential as antiviral agents has been explored through the design of derivatives that could act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein , aiming to block viral entry into human cells. nih.gov

The interaction of imidazo[1,2-a]pyrimidine derivatives with their molecular targets translates into the modulation of key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to tumorigenesis. nih.govrsc.org Several studies have identified imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway. nih.govresearchgate.net These compounds have been shown to inhibit Wnt/β-catenin signaling in a luciferase reporter assay and downregulate the expression of Wnt target genes such as c-myc and cyclin D1. nih.gov Notably, this inhibition appears to function independently of GSK-3β activity. nih.gov In B16-F0 melanoma cells, pyridinyl imidazole (B134444) compounds were found to inhibit the canonical Wnt/β-catenin pathway, leading to a reduction in Tcf/Lef target genes, including Axin2, Lef1, and melanogenesis-related genes. plos.org

PI3K/AKT Signaling Pathway: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention. drugbank.com As mentioned, various imidazo[1,2-a]pyrimidine derivatives have been developed as potent inhibitors of PI3K. nih.govnih.gov By inhibiting PI3K, these compounds block the downstream signaling cascade, including the activation of the proto-oncogene protein Akt, thereby interfering with cancer cell growth and survival. nih.gov A series of imidazo[1,2-a]pyrimidin-5(1H)-ones demonstrated potent growth inhibition in a PTEN-deficient breast cancer cell line, which is characterized by a hyperactivated PI3K/AKT pathway. nih.gov

STAT3/NF-κB Signaling Pathway: Chronic inflammation is a key factor in the development of many cancers, often mediated by pathways like NF-κB and STAT3. The NF-κB pathway controls the expression of inflammatory genes, including COX-2 and iNOS. nih.gov Research on related imidazo[1,2-a]pyridine derivatives has shown they can exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov These compounds were found to reduce the expression of inflammatory cytokines and key pathway mediators. nih.gov

Understanding how imidazo[1,2-a]pyrimidine derivatives bind to their targets is crucial for their development as therapeutic agents. Molecular docking and computational modeling have been instrumental in elucidating these interactions.

For PI3K-beta selective inhibitors, a docking model based on the potent R enantiomer of TGX-221 in a PI3K-beta homology model was used for the rational design of the imidazo[1,2-a]-pyrimidin-5(1H)-one series. nih.gov This highlights the importance of stereochemistry and precise fit within the enzyme's binding site for achieving potency and selectivity. nih.gov

In the context of COX-2 inhibition, molecular docking studies of benzo nih.govdrugbank.comimidazo[1,2-a]pyrimidine derivatives demonstrated that the methylsulfonyl (SO2Me) pharmacophore group was effectively placed into the secondary hydrophobic pocket of the COX-2 active site. nih.gov This specific interaction is known to be responsible for the selectivity of COX-2 inhibitors over the COX-1 isoform. nih.gov

Docking simulations have also been used to predict the binding modes of derivatives targeting microbial enzymes. Studies on imidazo[1,2-a]pyrimidines as potential antifungal agents showed their ability to bind to the active site of lanosterol 14α-demethylase (CYP51). nih.gov Similarly, docking analyses were performed to understand the interactions between active antimicrobial derivatives and various bacterial and fungal protein targets. mdpi.com For potential COVID-19 therapeutics, molecular modeling showed that certain imidazo[1,2-a]pyrimidine Schiff base derivatives exhibited a remarkable binding affinity for both the hACE2 receptor and the viral spike protein. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications to a scaffold affect its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the imidazo[1,2-a]pyrimidine core have revealed key determinants of biological activity across different therapeutic targets.

For antimicrobial activity , the nature and position of substituents on the phenyl ring have been identified as crucial. dergipark.org.tr A study on a series of imidazo[1,2-a]pyrimidine derivatives found that the presence of a halogen, particularly a chloro (Cl) group, or a methyl substituent at the para position of the phenyl ring significantly augmented the antimicrobial activity. mdpi.com In contrast, derivatives with bromo (Br) or fluoro (F) groups at the same position showed more moderate activity. mdpi.com

In the development of COX-2 inhibitors , SAR studies on 2,4-diphenylbenzo nih.govdrugbank.comimidazo[1,2-a]pyrimidine derivatives indicated that while compound 5a (2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo nih.govdrugbank.comimidazo[1,2-a]pyrimidine) had the highest in vitro potency, compound 5d (which includes a tolyl group) showed the greatest efficacy in in vivo tests. nih.gov This suggests that hydrophilic substitutions may lead to more effective compounds in vivo compared to those with hydrophobic substitutions, likely due to improved pharmacokinetic properties. nih.gov

For Syk family kinase inhibitors , research on imidazo[1,2-c]pyrimidine derivatives led to the identification of compound 9f , which not only had potent in vitro activity against Syk and ZAP-70 but also demonstrated oral efficacy in mouse models. nih.gov This underscores the importance of optimizing the scaffold to achieve suitable drug-like properties for in vivo administration.

The table below summarizes the observed effects of different substituents on the biological activity of Imidazo[1,2-a]pyrimidine derivatives.

Target ClassScaffold PositionSubstituentEffect on Activity
Antimicrobialpara-position of phenyl ring-Cl, -CH₃Augments activity
Antimicrobialpara-position of phenyl ring-Br, -FModerate activity
COX-2 InhibitorPhenyl ringHydrophilic groupsImproved in vivo efficacy
COX-2 InhibitorPhenyl ringHydrophobic groupsPotent in vitro activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is then used to design new molecules with enhanced potency and selectivity.

In the design of selective COX-2 inhibitors , the methylsulfonyl group on the phenyl ring was utilized as a key pharmacophore. nih.gov Docking studies confirmed that this group correctly positioned itself within the selective hydrophobic pocket of the COX-2 enzyme, which is critical for achieving selectivity over the COX-1 enzyme. nih.gov

For pyridinyl imidazole compounds targeting the Wnt/β-catenin pathway , SAR studies have helped to differentiate the structural features responsible for the intended pathway inhibition from off-target effects. plos.org While these compounds were initially investigated as p38 MAPK inhibitors, it was discovered that their inhibition of melanogenesis was correlated with the suppression of Wnt/β-catenin signaling, an effect independent of p38 MAPK inhibition. plos.org This allows for the optimization of the scaffold to enhance selectivity for the Wnt pathway while minimizing activity against other kinases.

Preclinical Efficacy and Pharmacological Evaluation (in vitro and in vivo models)

The therapeutic potential of this compound derivatives has been investigated through a variety of preclinical models, both in vitro and in vivo, to assess their efficacy and pharmacological effects across different disease areas. These studies have highlighted the diverse biological activities of this class of compounds, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer effects.

In Vitro Studies

Anti-inflammatory Activity:

A significant area of research for Imidazo[1,2-a]pyrimidine derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Certain derivatives have demonstrated potent and selective inhibitory effects on COX-2, an enzyme implicated in inflammation and pain. For instance, a series of 2,4-diphenylbenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov Notably, compound 5a , 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine, exhibited a high degree of COX-2 inhibition with an IC50 value of 0.05 μM, which was more potent than the reference drug, celecoxib (IC50: 0.06 μM). nih.gov

Similarly, another study focused on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors found that several compounds had significant and specific inhibitory effects on COX-2. nih.gov Derivatives 5e , 5f , and 5j showed high potency with an IC50 value of 0.05 μM. nih.gov Compound 5i from this series displayed the highest selectivity, with a selectivity index of 897.19. nih.gov

Antimicrobial Activity:

The antimicrobial properties of Imidazo[1,2-a]pyrimidine derivatives have also been explored. Chalcone derivatives of imidazo[1,2-a]pyrimidine have shown promising activity against various bacterial strains. In a study evaluating their antimicrobial effects, several imidazo[1,2-a]pyrimidine chalcone derivatives (compounds 4a, 4b, 4c, 4e, and 4f ) demonstrated excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to the reference drug, Ciprofloxacin.

The following table summarizes the in vitro COX-2 inhibitory activity of selected Imidazo[1,2-a]pyrimidine derivatives.

CompoundIC50 (μM) for COX-2Selectivity Index
5a 0.05Not Reported
5e 0.05Not Reported
5f 0.05Not Reported
5j Not ReportedNot Reported
5i Not Reported897.19
Celecoxib (Reference) 0.06Not Reported

Data sourced from multiple studies. nih.govnih.gov

In Vivo Studies

Analgesic and Anti-inflammatory Activity:

The in vivo efficacy of these derivatives has been evaluated in animal models of pain and inflammation. In a writhing reflex test, which assesses analgesic activity, all synthesized benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives showed dose-dependent anti-nociceptive effects. nih.gov Compound 5d , 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine, was identified as the most active, with an ED50 of 5.75 mg/kg. nih.gov

In another study, the analgesic activity of potent COX-2 inhibitors was investigated, and compound 5j , 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, demonstrated the most significant analgesic effect with an ED50 value of 12.38 mg/kg. nih.gov The anti-inflammatory activities of a series of imidazo[1,2-a]pyrimidine derivatives were also assessed using the xylene-induced ear swelling model in mice. researchgate.net Several of these compounds, including 5d , 5f , and 5l , exhibited potent anti-inflammatory activity. researchgate.net

The table below presents the in vivo analgesic activity of selected Imidazo[1,2-a]pyrimidine derivatives.

CompoundED50 (mg/kg)Animal Model
5d 5.75Writhing Reflex Test (Mouse)
5j 12.38Not Specified

Data sourced from multiple studies. nih.govnih.gov

These preclinical findings underscore the potential of the Imidazo[1,2-a]pyrimidine scaffold in developing new therapeutic agents for a range of conditions. The potent and selective in vitro activity, coupled with demonstrated in vivo efficacy in relevant animal models, provides a strong foundation for further investigation and development of this class of compounds.

Challenges and Future Directions in Imidazo 1,2 a Pyrimidin 5 Ol Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal chemistry. For Imidazo[1,2-a]pyrimidin-5-ol and its derivatives, a key challenge lies in moving beyond traditional multi-step syntheses that often generate significant waste and require harsh reaction conditions. Future research will need to prioritize the development of sustainable and atom-economical methodologies.

Promising avenues include the exploration of one-pot, multicomponent reactions that can construct the core imidazo[1,2-a]pyrimidine (B1208166) structure in a single, efficient step. rsc.orgbio-conferences.orgorganic-chemistry.orgmdpi.com The use of green solvents, such as water, and the development of catalyst-free or reusable catalyst systems are also critical areas of focus. organic-chemistry.orgmdpi.com Microwave-assisted synthesis has shown potential for accelerating reaction times and improving yields for related imidazo[1,2-a]pyrimidine compounds and could be a valuable tool for the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidine Scaffolds

MethodologyAdvantagesDisadvantagesPotential for this compound
Traditional Condensation Reactions Well-established procedures.Often require harsh conditions, multiple steps, and produce byproducts.Applicable but may lack sustainability.
Multicomponent Reactions High atom economy, operational simplicity, and diversity of products. rsc.orgOptimization of reaction conditions can be complex.High potential for efficient and sustainable synthesis.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced purity. nih.govRequires specialized equipment.Promising for accelerating synthesis and improving efficiency.
Catalyst-Free Synthesis in Green Solvents Environmentally friendly and cost-effective. organic-chemistry.orgMay have limitations in substrate scope and reaction efficiency.Ideal for developing truly sustainable synthetic routes.

Discovery of Novel Biological Targets and Untapped Therapeutic Areas

While the broader class of imidazo[1,2-a]pyrimidines has been investigated for a range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents, the specific biological targets and full therapeutic potential of this compound remain largely unexplored. nih.govnih.gov A significant challenge is the identification of novel and specific molecular targets for this compound.

Future research should focus on high-throughput screening campaigns to evaluate the activity of this compound derivatives against a wide range of biological targets. This could uncover previously unknown activities and open up new therapeutic avenues. Given the structural similarity of the imidazo[1,2-a]pyrimidine core to purines, investigating enzymes and receptors that interact with purines could be a fruitful starting point. nih.gov Furthermore, exploring the potential of this scaffold in neglected diseases and areas of unmet medical need is a crucial future direction.

Integration of Advanced Computational Methods for Rational Drug Design

The integration of computational chemistry and molecular modeling offers a powerful approach to accelerate the drug discovery process for this compound. mdpi.com A primary challenge is the accurate prediction of binding affinities and pharmacokinetic properties of novel derivatives.

Future efforts should leverage advanced computational methods such as molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and free energy perturbation (FEP) calculations to guide the rational design of more potent and selective this compound analogs. researchgate.net These methods can help in understanding the structure-activity relationships (SAR) and in prioritizing the synthesis of compounds with the highest probability of success. The use of machine learning and artificial intelligence algorithms to analyze large datasets from screening and computational studies can further enhance the efficiency of the drug design process. mdpi.com

Table 2: Application of Computational Methods in this compound Drug Design

Computational MethodApplicationPotential Impact
Molecular Docking Predicting the binding mode and affinity of ligands to a target protein. researchgate.netRapid screening of virtual libraries to identify potential hits.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-target complex over time.Providing insights into the stability of binding and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to correlate chemical structure with biological activity. mdpi.comPredicting the activity of unsynthesized compounds and guiding lead optimization.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govEarly identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures.

Addressing Drug-Likeness and Preclinical Candidate Development

A significant hurdle in the development of any new chemical entity is ensuring it possesses the necessary "drug-like" properties for successful preclinical and clinical development. For this compound, challenges may arise in areas such as solubility, metabolic stability, and potential off-target effects.

Future research must focus on a comprehensive preclinical evaluation of promising this compound derivatives. This includes in vitro and in vivo studies to assess their pharmacokinetic (ADME) and pharmacodynamic (PD) profiles. nih.gov Medicinal chemistry efforts will be crucial to optimize the lead compounds to improve their drug-like properties without compromising their biological activity. This iterative process of design, synthesis, and testing is essential for the successful translation of a promising compound from the laboratory to a potential clinical candidate.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Imidazo[1,2-a]pyrimidin-5-ol derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : this compound derivatives are synthesized via cyclization or functionalization of precursor heterocycles. For example, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine is prepared by reacting carboxamide intermediates with dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment in dioxane and glacial acetic acid . Reaction optimization (e.g., temperature, solvent choice) is critical; microwave-assisted synthesis (140°C, 15 min) improves yields in some cases .

Q. How are structural and purity analyses conducted for this compound derivatives?

  • Methodological Answer : Elemental analysis (C, H, N) verifies purity, as shown in studies where calculated vs. found percentages (e.g., %C 56.40 vs. 56.27) confirm stoichiometric integrity . High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) is used for assay validation . Spectral techniques like NMR and X-ray crystallography resolve structural ambiguities, as demonstrated in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .

Advanced Research Questions

Q. How do substituents on the this compound scaffold modulate biological activity, and what experimental frameworks are used to assess this?

  • Methodological Answer : Substituent effects are evaluated using factorial design (e.g., 2³⁻¹ reduced factorial design) to optimize inhibitory activity against targets like COX isoforms. For instance, imidazo[1,2-a]pyridines show stronger COX inhibition than pyrimidine analogs due to electronic and steric factors . In vitro enzymatic assays (e.g., IC₅₀ determination) and in silico docking (e.g., AutoDock Vina) identify key interactions, such as hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., 4-fluorophenyl vs. benzodioxolyl groups) or assay conditions. Comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and meta-analyses of SAR trends are critical. For example, 2-(4-fluorophenyl)-7-methylthis compound exhibits varied activity depending on bacterial strain and assay medium .

Q. How are computational methods integrated into the design of this compound derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : ADME-Tox predictions (e.g., SwissADME, pkCSM) guide structural modifications. Derivatives with logP < 3 and topological polar surface area (TPSA) > 60 Ų are prioritized for enhanced solubility and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess binding stability, as seen in studies of imidazo[1,2-a]pyrimidines targeting bacterial efflux pumps .

Specialized Methodological Questions

Q. What synthetic routes enable selective functionalization of the pyrimidine ring in this compound?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) at C-7 or C-8 positions is achieved using HNO₃/H₂SO₄ or NXS (X = Cl, Br). Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) modifies C-2 or C-6 positions, as demonstrated in the synthesis of 3-phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine derivatives .

Q. How are stability and degradation profiles of this compound derivatives characterized under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis) identify labile groups. LC-MS/MS tracks degradation products, revealing that 5-hydroxy groups are prone to oxidation, necessitating prodrug strategies (e.g., acetyl protection) for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.